2,5-Dichloropyrazine
Overview
Description
2,5-Dichloropyrazine is an organic compound with the molecular formula C4H2Cl2N2. It is a derivative of pyrazine, where two chlorine atoms are substituted at the 2nd and 5th positions of the pyrazine ring. This compound is known for its applications in various fields, including pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,5-Dichloropyrazine can be synthesized through multiple routes. One common method involves the chlorination of pyrazine derivatives. For instance, 2-hydroxypyrazine can be chlorinated using phosphorus oxychloride at elevated temperatures to yield this compound . Another method involves the reaction of 2,5-piperazine-dione with a chlorinating agent in the presence of a tertiary amine compound .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves large-scale chlorination reactions. The process typically includes the use of chlorinating agents like phosphorus oxychloride or dibromohydantoin, followed by purification steps such as distillation and recrystallization to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 2,5-Dichloropyrazine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common compared to substitution.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride can be used under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted pyrazine derivatives .
Scientific Research Applications
2,5-Dichloropyrazine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 2,5-dichloropyrazine exerts its effects varies depending on its application:
Biological Activity: The compound can interact with specific enzymes or receptors, inhibiting their activity and leading to antimicrobial or antifungal effects.
Pharmaceutical Applications: In drug development, this compound derivatives may target viral enzymes or cancer cell pathways, disrupting their function and inhibiting disease progression.
Comparison with Similar Compounds
2,5-Dichloropyrazine can be compared with other chlorinated pyrazine derivatives:
2,3-Dichloropyrazine: This compound has chlorine atoms at the 2nd and 3rd positions, leading to different chemical properties and reactivity.
3,6-Dichloropyrazine: With chlorine atoms at the 3rd and 6th positions, this compound exhibits unique reactivity patterns compared to this compound.
2,5-Dibromopyrazine: Substituting chlorine with bromine results in different physical and chemical properties, such as increased reactivity due to the larger atomic radius of bromine.
This compound stands out due to its specific substitution pattern, which influences its reactivity and applications in various fields.
Properties
IUPAC Name |
2,5-dichloropyrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2Cl2N2/c5-3-1-7-4(6)2-8-3/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVSDZAGCHKCSGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CC(=N1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40319709 | |
Record name | 2,5-Dichloropyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40319709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19745-07-4 | |
Record name | 19745-07-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=349788 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,5-Dichloropyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40319709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5-Dichloropyrazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are some of the synthetic routes to obtain 2,5-dihydroxypyrazines using 2,5-dichloropyrazine as a starting material?
A1: this compound can be used as a precursor to synthesize 2,5-dihydroxypyrazines through a multi-step process. [] First, this compound is converted to a this compound 1,4-dioxide intermediate. This intermediate can then be further transformed into 3,6-dialkyl-2,5-dihydroxypyrazine 1,4-dioxides. Finally, 3,6-dialkyl-1,4-dihydroxy-2,5-dioxopiperazines can be obtained. [] These reactions highlight the versatility of this compound as a starting material for the synthesis of more complex pyrazine derivatives.
Q2: How does the presence of chlorine atoms in this compound influence its reactivity compared to unsubstituted pyrazine?
A2: The two chlorine atoms in this compound significantly impact its reactivity. They act as electron-withdrawing groups, making the pyrazine ring more susceptible to nucleophilic aromatic substitution reactions. This property is evident in the reaction of this compound with sodium thiobenzylate, leading to the displacement of a chlorine atom and the formation of 5-benzylthio-1,2-dihydro-2-oxopyrazine 4-oxide. [] In contrast, unsubstituted pyrazine would be less reactive towards such nucleophilic substitutions.
Q3: Has this compound been investigated in the context of anion-π interactions?
A3: Yes, this compound has been studied for its potential to engage in anion-π interactions. [] Computational studies employing MP2/6-31++G** level of theory were conducted to explore the interactions of this compound with anions. These studies provided insights into the energetic, charge transfer, and aromatic aspects associated with such interactions. [] The small quadrupole moment of this compound contributes to its ability to favorably interact with anions.
Q4: Are there any reported reactions involving the nitrogen atoms of the pyrazine ring in this compound?
A4: Yes, the nitrogen atoms in this compound can participate in reactions. For instance, reacting this compound with sodium azide leads to the formation of 2-azido-5-chloropyrazines. [] This reaction demonstrates the potential for modifying this compound by introducing different substituents at the nitrogen atoms, which could lead to the development of new derivatives with potentially different properties.
Q5: What are some of the challenges associated with the synthesis and handling of diazidopyrazines derived from 2,3-dichloropyrazine?
A5: The synthesis of diazidopyrazines from 2,3-dichloropyrazine, an isomer of this compound, presents safety concerns. [] Diazidopyrazines are known to be thermally unstable and can decompose violently upon heating, potentially forming hazardous byproducts. Therefore, special precautions and controlled conditions are essential when working with these compounds to mitigate risks associated with their handling and storage.
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